Source and Classification
|I opioid receptor agonist 2 is a synthetic compound primarily designed to interact with the mu-opioid receptor, a subtype of the opioid receptor family. Opioids are classified based on their effects at these receptors, which include agonists, partial agonists, and antagonists. This compound is categorized as a full agonist, meaning it binds to the mu-opioid receptor and produces a maximal response, similar to other well-known opioids such as morphine and fentanyl .
Methods and Technical Details
The synthesis of |I opioid receptor agonist 2 typically involves several key steps starting from commercially available precursors. The general synthetic route includes:
In industrial settings, optimized reaction conditions are employed to maximize yield and minimize costs. Methods such as batch processing and continuous flow synthesis may be utilized for efficient production.
Structure and Data
|I opioid receptor agonist 2 features a complex molecular structure typical of opioid compounds. While specific structural data such as chemical formulas or 3D models were not detailed in the sources, it is known that compounds in this class often exhibit a multi-ring structure with various functional groups that facilitate receptor binding.
Reactions and Technical Details
|I opioid receptor agonist 2 undergoes several notable chemical reactions:
|I opioid receptor agonist 2 exerts its pharmacological effects by binding to the mu-opioid receptor located in the central nervous system. The binding process triggers several intracellular signaling pathways:
The physical and chemical properties of |I opioid receptor agonist 2 are critical for its functionality:
Specific numerical values for these properties were not provided in the sources but are essential for characterizing the compound's behavior in biological systems.
|I opioid receptor agonist 2 has diverse applications in scientific research:
This compound exemplifies the ongoing research into synthetic opioids aimed at improving pain management while minimizing side effects associated with traditional opioids.
The conceptual foundation for receptor-specific opioid agonist design spans millennia, evolving from crude botanical preparations to molecularly targeted therapeutics. Ancient civilizations utilized opium-containing formulations like Mithridatium (132–62 BCE) and Theriac Andromachus (1st century CE), complex multi-ingredient electuaries containing opium alongside toxins and other botanicals, believed to offer panacean therapeutic effects [7]. These formulations represented early attempts to standardize opioid delivery, with Theriac manufacturing subjected to public scrutiny and regulatory inspections—an early form of pharmaceutical quality control. Notably, the Greek physician Galen pioneered innovative transdermal delivery methods for these opioid-containing mixtures, applying them topically, ocularly, or orally to enhance therapeutic outcomes [7]. This period established the foundational recognition that opium contained active principles with specific biological actions, though the concept of discrete molecular targets remained unknown.
The critical shift toward receptor-specific design began in earnest following the isolation of morphine from opium by Sertürner in 1806 and the advent of hypodermic needle administration in 1853, enabling more precise opioid delivery [7]. By the mid-20th century, pharmacological observations revealed that structurally distinct opioid compounds produced divergent physiological profiles despite sharing analgesic properties. This led researchers to propose that opioids interacted with specific cellular "receptive substances" exhibiting stereoselectivity—where enantiomeric pairs displayed dramatic differences in potency. The pivotal breakthrough came in the 1970s with the identification of the opioid receptor using the high-affinity antagonist naloxone as a molecular probe, which revealed saturable, specific binding sites in nervous tissue [7]. Subsequent pharmacological characterization using ligands with distinct physiological profiles (e.g., morphine, ketazocine, SKF-10047) led Martin and colleagues to propose a tripartite receptor model: mu (µ), kappa (κ), and sigma (σ) receptors. This classification was later refined with the cloning of three principal receptors: mu opioid receptor (MOR), delta opioid receptor (DOR), and kappa opioid receptor (KOR), providing definitive molecular substrates for targeted agonist development [3] [7].
Table 1: Historical Milestones in Opioid Receptor-Specific Agonist Design
Time Period | Development | Key Significance |
---|---|---|
132-62 BCE | Mithridatium formulation | Early standardized opium-containing polypharmacy |
1st Century CE | Theriac Andromachus | Refined opioid formulation with public manufacturing oversight |
1806 | Morphine isolation | Identification of opium's primary active alkaloid |
1853 | Hypodermic needle introduction | Enabled targeted opioid delivery |
1970s | Opioid receptor identification using naloxone | Demonstrated specific binding sites in nervous tissue |
1990s | Cloning of MOR, DOR, KOR | Provided molecular substrates for rational drug design |
The evolution of opioid therapeutics progressed through distinct pharmacological paradigms, beginning with natural alkaloid extraction (e.g., morphine, codeine) and advancing to semi-synthetic derivatives like heroin (diacetylmorphine) and hydromorphone, created by modifying the morphine scaffold to enhance potency or bioavailability [3] [7]. This analogue approach assumed that all opioid effects stemmed from a single receptor type, an assumption challenged by the discovery of multiple receptor subtypes with distinct endogenous ligands: enkephalins for DOR, endorphins for MOR, and dynorphins for KOR [3]. This revelation spurred the development of receptor-subtype-selective agonists, exemplified by compounds like U-50488 (KOR-selective) and DPDPE (DOR-selective), designed to dissociate analgesia from adverse effects by targeting specific receptor populations [3].
A transformative paradigm emerged with the discovery that individual opioid receptors engage multiple intracellular signaling pathways, giving rise to functional selectivity or biased agonism. Seminal studies demonstrated that opioid receptors, particularly MOR, signal through both G-protein-dependent pathways (primarily Gαi/o) and β-arrestin-2 recruitment [3] [5]. Genetic knockout models revealed that G-protein signaling mediated analgesia, while β-arrestin-2 pathway engagement contributed significantly to respiratory depression, constipation, and tolerance [3] [5]. This mechanistic insight revolutionized agonist design by prioritizing compounds that preferentially activate G-protein signaling while minimizing β-arrestin recruitment. Early biased ligands like oliceridine (TRV130) demonstrated this principle clinically, showing potent analgesia with reduced gastrointestinal and respiratory effects compared to morphine [3] [6].
Table 2: Evolution of Opioid Receptor Targeting Strategies
Development Paradigm | Representative Compounds | Key Pharmacological Objective |
---|---|---|
Natural Alkaloids | Morphine, Codeine | Exploit inherent analgesic properties of opium derivatives |
Semi-Synthetic Analogues | Heroin, Oxycodone, Hydromorphone | Enhance potency, bioavailability, or blood-brain barrier penetration |
Receptor-Subtype Selective Agonists | U-50488 (KOR), DPDPE (DOR) | Target specific receptor subtypes to dissociate analgesia from specific adverse effects |
Functionally Selective/Biased Agonists | Oliceridine (TRV130), PZM21 | Activate beneficial G-protein signaling while minimizing β-arrestin recruitment |
The modern era leverages computational structural biology and high-throughput screening to design agonists with refined signaling profiles. Breakthroughs in solving X-ray crystallographic and cryo-electron microscopy structures of opioid receptors bound to diverse ligands (e.g., MOR with β-FNA, MOR with BU72) revealed precise ligand-binding pocket interactions and conformational changes accompanying receptor activation [3] [6]. Researchers computationally screened millions of compounds against these structural blueprints, leading to the de novo design of novel chemotypes like PZM21, a potent MOR agonist exhibiting exceptional Gi/o protein bias (>100-fold over β-arrestin) [6]. In rodent models, PZM21 provided prolonged analgesia without respiratory depression or conditioned place preference—a measure of reduced abuse liability—demonstrating the therapeutic potential of structure-based biased agonist design [3] [6].
Simultaneously, peptide-based agonist design has advanced, exemplified by endomorphin-2 (EM-2) analogs. Systematic modifications at positions 1, 2, and 3 of this endogenous MOR ligand yielded peptides with enhanced metabolic stability, membrane permeability, and pronounced G-protein bias. Several analogs exhibited minimal β-arrestin recruitment while preserving potent MOR agonism, offering promising tools for elucidating the physiological consequences of biased signaling in vivo [5]. Complementary strategies explore allosteric modulators and heteromer-selective ligands. Positive allosteric modulators (PAMs) like cannabidiol or THC can enhance orthosteric agonist effects, potentially amplifying endogenous opioid activity during pain states while preserving spatial and temporal signaling fidelity [3]. Heteromer-targeted agonists (e.g., MOR-DOR heterodimer-selective ligands) exploit unique signaling properties of receptor complexes absent in homomers, opening another dimension in achieving pathway-specific signaling [3].
Table 3: Modern Functionally Selective Opioid Agonists and Design Strategies
Compound/Strategy | Key Features | Mechanistic Basis |
---|---|---|
Oliceridine (TRV130) | Reduced β-arrestin recruitment | Biased MOR agonist favoring G-protein signaling |
PZM21 | Structurally novel MOR agonist with minimal respiratory depression | Computational design based on MOR crystal structure; high G-protein bias |
EM-2 Analogs | Peptide ligands with enhanced stability and bias | Position-specific modifications of endogenous ligand |
Positive Allosteric Modulators (PAMs) | Enhance endogenous opioid signaling | Bind topographically distinct sites from orthosteric ligands |
Heteromer-Selective Agonists | Target specific receptor complexes (e.g., MOR-DOR) | Exploit unique pharmacology of receptor heterodimers |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7